1-butyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-5-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-methyl-2-oxopyridine-3-carbonitrile
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Overview
Description
1-butyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-5-[[3-(2-furylmethyl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]methyl]-4-methyl-2-oxo-pyridine-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 1-butyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-5-[[3-(2-furylmethyl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]methyl]-4-methyl-2-oxo-pyridine-3-carbonitrile involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core pyridine structure, followed by the introduction of the piperazine and thiazolidine moieties. The final steps involve the addition of the butyl and fluorophenyl groups. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and thiazolidine moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-butyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-5-[[3-(2-furylmethyl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]methyl]-4-methyl-2-oxo-pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar compounds include other pyridine derivatives and piperazine-containing molecules. What sets 1-butyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-5-[[3-(2-furylmethyl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]methyl]-4-methyl-2-oxo-pyridine-3-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 1-butyl-6-[4-(2-chlorophenyl)piperazin-1-yl]-5-[[3-(2-furylmethyl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]methyl]-4-methyl-2-oxo-pyridine-3-carbonitrile
- 1-butyl-6-[4-(2-bromophenyl)piperazin-1-yl]-5-[[3-(2-furylmethyl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]methyl]-4-methyl-2-oxo-pyridine-3-carbonitrile
Properties
Molecular Formula |
C30H30FN5O3S2 |
---|---|
Molecular Weight |
591.7 g/mol |
IUPAC Name |
1-butyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-5-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-methyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C30H30FN5O3S2/c1-3-4-11-35-27(34-14-12-33(13-15-34)25-10-6-5-9-24(25)31)22(20(2)23(18-32)28(35)37)17-26-29(38)36(30(40)41-26)19-21-8-7-16-39-21/h5-10,16-17H,3-4,11-15,19H2,1-2H3/b26-17- |
InChI Key |
PYJMLRRGYQNLIX-ONUIUJJFSA-N |
Isomeric SMILES |
CCCCN1C(=C(C(=C(C1=O)C#N)C)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3)N4CCN(CC4)C5=CC=CC=C5F |
Canonical SMILES |
CCCCN1C(=C(C(=C(C1=O)C#N)C)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3)N4CCN(CC4)C5=CC=CC=C5F |
Origin of Product |
United States |
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